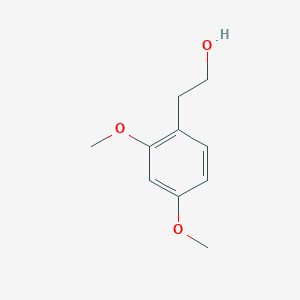

2-(2,4-Dimethoxyphenyl)ethanol

Descripción

The exact mass of the compound 2-(2,4-Dimethoxyphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSXVCOZAMRSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295427 | |

| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-65-7 | |

| Record name | 13398-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethoxyphenyl)ethanol from 2,4-Dimethoxyacetophenone

Executive Summary

The transformation of 2,4-dimethoxyacetophenone into 2-(2,4-dimethoxyphenyl)ethanol is a cornerstone reaction in synthetic organic chemistry, representing the reduction of an aromatic ketone to its corresponding secondary alcohol. This alcohol is a valuable building block and intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive technical overview of the primary synthetic methodologies for achieving this conversion. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of the most effective techniques: chemical reduction via hydride transfer agents and catalytic hydrogenation. This document is intended for researchers, chemists, and process development professionals seeking a robust and practical understanding of this critical synthesis.

Introduction: The Strategic Importance of the Target Molecule

2-(2,4-Dimethoxyphenyl)ethanol is a key synthetic intermediate. Its structural motif is found in a variety of biologically active molecules and serves as a precursor for more complex molecular architectures. The starting material, 2',4'-dimethoxyacetophenone, is a readily available aromatic ketone, making this synthetic route economically viable.[1] The core chemical challenge lies in the selective and efficient reduction of the ketone's carbonyl group without affecting the aromatic ring or the methoxy ether groups. The choice of methodology is dictated by factors such as scale, desired purity, available equipment, and safety considerations.

Foundational Chemistry: Reduction of Aromatic Ketones

The conversion of a ketone to a secondary alcohol is fundamentally a reduction reaction, involving the net addition of two hydrogen atoms across the carbon-oxygen double bond.[2] This can be achieved through two principal pathways:

-

Chemical Reduction: This involves the use of metal hydride reagents, which act as a source of nucleophilic hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon, followed by a protonation step to yield the alcohol.[3]

-

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) in the presence of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms to the carbonyl group.[4]

This guide will explore the practical application of both pathways for the synthesis of 2-(2,4-dimethoxyphenyl)ethanol.

Method A: Chemical Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][5] Its operational simplicity, safety profile, and compatibility with protic solvents like ethanol make it the workhorse reagent for this transformation on a laboratory scale.

The Causality Behind the Mechanism

The reduction proceeds via a two-step mechanism.[3] The borohydride ion (BH₄⁻) serves as the source of the hydride.

-

Nucleophilic Attack: The hydride ion, with its negative charge, attacks the partially positive carbonyl carbon of the 2,4-dimethoxyacetophenone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (typically an alcohol like ethanol or methanol), yielding the final product, 2-(2,4-dimethoxyphenyl)ethanol, and regenerating a methoxide or ethoxide ion.[2][6]

The reaction is typically performed in an alcoholic solvent, which not only dissolves the reactants but also serves as the proton source for the final step.[7]

Visualizing the Hydride Reduction Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Structure-Activity Relationship of Dimethoxyphenylethanol Isomers: A Guide to Pharmacological Potential and Mechanistic Insights

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Architectural Nuance of a Privileged Scaffold

The 2-phenylethanol framework represents a "privileged scaffold" in medicinal chemistry—a core molecular structure that is capable of binding to a variety of biological targets. Its derivatives are widespread in nature and form the basis for numerous synthetic compounds with significant pharmacological applications, from fragrances to pharmaceuticals.[1][2] The introduction of two methoxy groups onto the phenyl ring creates the dimethoxyphenylethanol (DMPE) scaffold. However, the precise positioning of these two small, electron-donating groups radically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding potential. This isomeric variation is not a trivial structural footnote; it is the primary determinant of the compound's biological activity.

This guide moves beyond a simple cataloging of activities. It is designed to provide drug development professionals with a causal understanding of why and how the isomeric forms of DMPE exhibit distinct pharmacological profiles. We will deconstruct the structure-activity relationship (SAR) with a focus on antioxidant, anti-inflammatory, and neuroactive potentials, grounding our analysis in mechanistic principles and robust experimental validation.

Chapter 1: The Isomeric Landscape of Dimethoxyphenylethanol

The core structure consists of a phenylethanol backbone with two methoxy (-OCH₃) groups substituted on the benzene ring. There are six primary positional isomers, each with a unique electronic and steric signature that dictates its interaction with biological systems.

Caption: The six primary positional isomers of dimethoxyphenylethanol.

The 3,4-dimethoxy isomer, also known as homoveratryl alcohol, is a well-known synthetic intermediate.[3][4] The 2,5-dimethoxy substitution pattern is characteristic of a class of psychedelic phenethylamines (the 2C-x series), highlighting the profound impact of methoxy placement on neuroactivity.[5][6] Understanding the SAR of these isomers is critical for rationally designing molecules with desired therapeutic effects while avoiding off-target activities.

Chapter 2: Antioxidant Activity - A Tale of Two Methoxy Groups

The antioxidant potential of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. While DMPE isomers lack a free hydroxyl group on the ring, their methoxy groups significantly influence the molecule's reactivity and can be metabolized in vivo to form active hydroxylated derivatives.

The Underlying Mechanism

The primary mechanism of action for phenolic antioxidants is neutralizing reactive oxygen species (ROS) through hydrogen atom transfer (HAT). The stability of the resulting phenoxyl radical is paramount. Electron-donating groups, like methoxy substituents, can stabilize this radical through resonance, thereby enhancing the antioxidant capacity. The position of these groups is critical.

-

3,4-DMPE (Catechol Precursor): This isomer can be demethylated in vivo to form 3,4-dihydroxyphenylethanol (hydroxytyrosol), a potent antioxidant. The ortho positioning of the hydroxyl groups in the resulting catechol structure creates a highly stabilized radical and allows for potential metal chelation.

-

3,5-DMPE (Resorcinol Precursor): Demethylation would lead to a resorcinol-type structure. While still active, the meta positioning of the hydroxyls provides less resonance stabilization for the resulting radical compared to the catechol structure.

-

Other Isomers: The antioxidant potential of other isomers is generally lower. For instance, the 2,5-dimethoxy arrangement, while significant for receptor binding, is not optimal for radical scavenging activity.

Quantitative Comparison of Antioxidant Potential

The most reliable method for comparing antioxidant strength is through standardized in vitro assays.

| Isomer / Related Compound | Assay | IC₅₀ (µg/mL) or Equivalent | Source |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA)¹ | DPPH Radical Scavenging | Potent Activity Reported | [7][8] |

| Gallic Acid (Reference) | DPPH Radical Scavenging | Potent Activity Reported | [7] |

| 2-Methoxy-4-vinylphenol² | DPPH Radical Scavenging | Strong Activity | [9] |

| BHT (Reference) | Various | Strong Activity | [10] |

¹DHMBA is a structurally related benzyl alcohol, not a phenylethanol, but its reported high antioxidant activity underscores the importance of the 3,5-dihydroxy-4-methoxy substitution pattern.[7][8] ²A related phenol found in nature, demonstrating the antioxidant potential of methoxy-substituted phenols.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing and comparing the antioxidant capacity of DMPE isomers.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless/yellowish diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Prepare stock solutions (e.g., 1 mg/mL) of each DMPE isomer and a reference antioxidant (e.g., Gallic Acid, Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

Create a series of dilutions for each test compound and the reference standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

In a 96-well plate, add 100 µL of each dilution to triplicate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a blank (100 µL methanol + 100 µL DPPH) and negative controls (100 µL of each dilution + 100 µL methanol).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration for each isomer.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.

-

Causality Behind Choices:

-

Methanol as Solvent: It readily dissolves both the polar DPPH radical and the moderately polar DMPE isomers.

-

Dark Incubation: DPPH is light-sensitive; incubation in the dark prevents its photo-degradation, ensuring that the observed absorbance change is due to the antioxidant activity of the sample.

-

Reference Standard: Using a well-characterized antioxidant like Gallic Acid provides a benchmark for comparing the potency of the test isomers, validating the assay's performance.

Chapter 3: Anti-Inflammatory Activity - Modulating the Cascade

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling pathways such as NF-κB. Phenolic compounds can exert anti-inflammatory effects by inhibiting these enzymes or modulating the signaling cascades.

Structure-Activity Relationship Insights

The anti-inflammatory SAR often parallels antioxidant SAR, as oxidative stress is a key trigger for inflammation.

-

Inhibition of Pro-inflammatory Enzymes: The ability of DMPE isomers to fit into the active sites of COX-1/COX-2 or 5-LOX is sterically dependent. The position of the methoxy groups and the flexibility of the ethanol side chain are crucial.

-

Modulation of Signaling Pathways: Compounds that can effectively reduce intracellular ROS levels can subsequently downregulate the activation of redox-sensitive transcription factors like NF-κB, which controls the expression of many pro-inflammatory genes. Therefore, isomers with higher antioxidant potential (e.g., the 3,4- and 3,5-isomers post-demethylation) are hypothesized to have greater indirect anti-inflammatory activity.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (3-5 hours) is mediated by prostaglandins, involving COX-2 induction. An effective anti-inflammatory agent will reduce the paw volume in the late phase.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (as per institutional guidelines) for at least one week under standard laboratory conditions.[11]

-

Grouping and Dosing:

-

Divide animals into groups (n=6):

-

Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Standard): Indomethacin (10 mg/kg, p.o.).

-

Group III-V (Test): DMPE Isomer (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administer the respective treatments orally (p.o.).

-

-

Induction of Inflammation:

-

One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Edema:

-

Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV is the change in paw volume relative to the 0 hr reading.

-

Compare the results statistically using ANOVA followed by a post-hoc test.

-

Causality Behind Choices:

-

Plethysmometer: Provides a precise, quantitative, and non-invasive measurement of the inflammatory response (edema).

-

Indomethacin Standard: As a known non-selective COX inhibitor, it serves as a positive control, confirming the validity of the model and providing a benchmark for the efficacy of the test compounds.

-

Time Course Measurement: Measuring edema at multiple time points allows for the characterization of the compound's onset and duration of action and confirms its activity against the prostaglandin-mediated late phase of inflammation.

Caption: A workflow for systematic SAR evaluation of DMPE isomers.

Chapter 4: Neuroactivity - The Serotonergic Connection

The substitution pattern on the phenethylamine scaffold is a known determinant of affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[13]

The 2,5-Dimethoxy Motif and 5-HT₂ₐ Receptors

The 2,5-dimethoxy substitution pattern, often combined with a 4-position substituent, is a hallmark of the "2C" family of psychedelic phenethylamines.[5] These compounds are potent agonists or partial agonists at the serotonin 5-HT₂ₐ receptor.[5] This suggests that the 2,5-DMPE isomer, while potentially a weak antioxidant, is the most likely candidate among the six isomers to exhibit centrally-mediated effects through interaction with serotonergic systems. The methoxy groups at the 2 and 5 positions are thought to correctly orient the molecule within the receptor's binding pocket.

Caption: Simplified 5-HT₂ₐ receptor signaling via the Gq/PLC pathway.

Neuroprotective Potential

In contrast to direct receptor binding, the neuroprotective effects of phenolic compounds are often linked to their antioxidant and anti-inflammatory activities. Isomers like 3,4-DMPE and 3,5-DMPE are more likely to confer neuroprotection by mitigating oxidative stress and inflammation in the central nervous system, which are key pathological features in neurodegenerative diseases.[14][15] A study on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) showed it could improve working memory and reduce anxiety in aged mice, linking its antioxidant properties to tangible neuroprotective outcomes.[16]

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: Glutamate is an excitatory neurotransmitter, but at high concentrations, it induces excitotoxicity, leading to oxidative stress and neuronal cell death. This assay evaluates the ability of DMPE isomers to protect neuronal cells from glutamate-induced toxicity.[17]

Step-by-Step Methodology:

-

Cell Culture: Culture HT-22 mouse hippocampal neuronal cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

Cell Plating: Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells for 2 hours with various concentrations of the DMPE isomers (e.g., 1, 5, 10, 25 µM). Include a vehicle control group.

-

-

Induction of Toxicity:

-

After pre-treatment, add glutamate to a final concentration of 5 mM to all wells except the untreated control group.

-

-

Incubation: Incubate the plate for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage of the untreated control group.

-

Determine if the DMPE isomers significantly increase cell viability in the presence of glutamate compared to the glutamate-only group.

-

Causality Behind Choices:

-

HT-22 Cell Line: These cells are particularly susceptible to glutamate-induced oxidative stress, making them an excellent model for studying antioxidant-mediated neuroprotection.

-

Pre-treatment: Applying the test compounds before the glutamate insult mimics a prophylactic treatment paradigm and allows the compounds to exert their protective effects, such as bolstering intracellular antioxidant defenses.

-

MTT Assay: This is a standard, reliable colorimetric assay for measuring cell metabolic activity, which serves as a proxy for cell viability. A reduction in formazan formation indicates cell death.

Conclusion and Future Directives

The isomeric landscape of dimethoxyphenylethanol is a compelling case study in structure-activity relationships. The placement of two methoxy groups dictates the molecule's primary pharmacological character:

-

3,4- and 3,5-DMPE isomers are prime candidates for development as antioxidant and anti-inflammatory agents, owing to their potential to form highly active dihydroxy metabolites.

-

2,5-DMPE isomer is the lead candidate for investigating neuroactive properties , specifically as a modulator of the serotonergic system .

Significant research opportunities remain. A head-to-head comparison of all six isomers in a standardized panel of antioxidant, anti-inflammatory, and receptor binding assays is critically needed to generate quantitative SAR data. Furthermore, metabolic studies to confirm the in vivo demethylation of these isomers are essential to validate the mechanistic hypotheses presented here. This foundational scaffold, with its elegant isomeric simplicity, holds considerable, nuanced potential for the development of novel therapeutics.

References

-

2C-B - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Logothetis, D. E., et al. (2010). GPCR and Alcohol-Related Behaviors in Genetically Modified Mice. PMC. Retrieved January 25, 2026, from [Link]

-

Zahorodnii, V. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Retrieved January 25, 2026, from [Link]

- Nógrádi, M., et al. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.

-

Weber, M., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Retrieved January 25, 2026, from [Link]

-

Shekhar, T. C., & Anju, G. (2014). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PubMed Central. Retrieved January 25, 2026, from [Link]

-

Brandt, S. D., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved January 25, 2026, from [Link]

-

Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Zou, Y. F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. Retrieved January 25, 2026, from [Link]

-

Yamamoto, M., et al. (2024). Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice. PubMed. Retrieved January 25, 2026, from [Link]

-

The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Effect of inhibitors of G-protein coupled receptors (GPCR) on... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Kumar, S., et al. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

Zahorodnii, V. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Retrieved January 25, 2026, from [Link]

-

Zou, Y. F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Al-Harrasi, A., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved January 25, 2026, from [Link]

-

Yamamoto, M., et al. (2023). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved January 25, 2026, from [Link]

-

Contino, M., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. Retrieved January 25, 2026, from [Link]

-

Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Gowrish, A., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PMC. Retrieved January 25, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (n.d.). jstage.jst.go.jp. Retrieved January 25, 2026, from [Link]

-

Stouffer, D. G., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. PMC. Retrieved January 25, 2026, from [Link]

-

Rubinchik, E., & Pasetka, C. (2010). Assay Systems for Measurement of Anti-Inflammatory Activity. PubMed. Retrieved January 25, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 25, 2026, from [Link]

-

Yamamoto, M., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. Retrieved January 25, 2026, from [Link]

-

Seiler, D., et al. (1979). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. PubMed. Retrieved January 25, 2026, from [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.). Google Patents.

-

GPCR AC cAMP PKA pathway. (2021). YouTube. Retrieved January 25, 2026, from [Link]

-

Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved January 25, 2026, from [Link]

-

ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. (n.d.). J-Stage. Retrieved January 25, 2026, from [Link]

-

The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Lam, T. D., et al. (2022). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. MDPI. Retrieved January 25, 2026, from [Link]

-

Wang, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Retrieved January 25, 2026, from [Link]

-

Craft, B. D., et al. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. Montclair State University Digital Commons. Retrieved January 25, 2026, from [Link]

-

Mitu, F., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Retrieved January 25, 2026, from [Link]

-

Ethnopharmacological Applications Targeting Alcohol Abuse: Overview and Outlook. (n.d.). frontiersin.org. Retrieved January 25, 2026, from [Link]

-

1-Phenylethanol - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved January 25, 2026, from [Link]

-

The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Signaling Pathways Induced by G-protein-coupled Receptors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Klein, L. M., et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(3,4-Dimethoxyphenyl)ethanol 98 7417-21-2 [sigmaaldrich.com]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 13. GPCR and Alcohol-Related Behaviors in Genetically Modified Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to Exploring the Antimicrobial Potential of 2-(2,4-Dimethoxyphenyl)ethanol

Foreword: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) organisms presents a formidable challenge to global health. This escalating crisis necessitates the urgent exploration of novel chemical entities with antimicrobial properties. This guide focuses on 2-(2,4-Dimethoxyphenyl)ethanol, a compound of interest due to its structural similarities to known antimicrobial agents. While direct evidence of its efficacy is nascent, its chemical architecture suggests a promising candidate for investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to rigorously evaluate its antimicrobial potential.

Introduction to 2-(2,4-Dimethoxyphenyl)ethanol: A Candidate for Antimicrobial Scrutiny

2-(2,4-Dimethoxyphenyl)ethanol, also known as 2,4-dimethoxyphenethyl alcohol, is an aromatic alcohol. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 4, and an ethanol group at position 1.

Chemical Structure and Properties:

-

Molecular Formula: C10H14O3

-

Molecular Weight: 182.22 g/mol

-

Key Functional Groups:

-

Hydroxyl (-OH) group: The alcohol moiety is a common feature in many disinfectants and antiseptics. Alcohols are known to denature proteins and disrupt cell membranes[1].

-

Methoxy (-OCH3) groups: The presence and position of methoxy groups on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which in turn can influence its interaction with microbial targets.

-

Phenyl ring: The aromatic ring provides a structural backbone and can participate in various non-covalent interactions with biological macromolecules.

-

The combination of a phenolic ether and an alcohol functional group suggests that 2-(2,4-Dimethoxyphenyl)ethanol may possess a multi-pronged mechanism of antimicrobial action, potentially involving cell membrane disruption and protein denaturation.

Postulated Antimicrobial Spectrum and Mechanism of Action

Based on the structure-activity relationships of analogous compounds, we can hypothesize the potential antimicrobial spectrum and mechanism of action for 2-(2,4-Dimethoxyphenyl)ethanol. Compounds with similar structural motifs, such as other phenolic derivatives, have demonstrated broad-spectrum activity. For example, 2-hydroxy-4-methoxybenzaldehyde has shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by targeting the cell membrane[2].

Hypothesized Antimicrobial Activity:

-

Gram-Positive Bacteria: The compound is likely to exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) due to their relatively permeable cell wall.

-

Gram-Negative Bacteria: Efficacy against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) may be more limited due to the protective outer membrane, but should not be ruled out.

-

Fungi: Some phenolic compounds also exhibit antifungal activity. Therefore, testing against yeasts (e.g., Candida albicans) and molds is warranted.

Potential Mechanisms of Action:

The primary mechanism is likely the disruption of the microbial cell membrane integrity. The lipophilic phenyl ring and methoxy groups could facilitate insertion into the lipid bilayer, while the hydrophilic alcohol group could disrupt the membrane's structure, leading to increased permeability and leakage of intracellular components. A secondary mechanism could involve the denaturation of essential enzymes and proteins within the microbial cell.

The following diagram illustrates a proposed workflow for the comprehensive evaluation of the antimicrobial potential of 2-(2,4-Dimethoxyphenyl)ethanol.

Caption: Broth microdilution method for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

-

Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative test that provides a preliminary assessment of an antimicrobial agent's activity. [3][4] Protocol: Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Prepare sterile paper disks impregnated with a known concentration of 2-(2,4-Dimethoxyphenyl)ethanol. Aseptically place the disks on the inoculated agar surface.

-

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Data Interpretation and Presentation

The results of the in vitro assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 2-(2,4-Dimethoxyphenyl)ethanol

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 25923 | 64 | 128 | 15 |

| Escherichia coli | ATCC 25922 | 256 | >512 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 | >512 | 0 |

| Candida albicans | ATCC 90028 | 128 | 256 | 12 |

Interpretation:

-

MIC/MBC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

-

Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay correlates with the MIC value. Larger zones generally indicate lower MICs and greater susceptibility.

Elucidating the Mechanism of Action: Beyond Initial Screening

Should 2-(2,4-Dimethoxyphenyl)ethanol demonstrate significant antimicrobial activity, further studies to elucidate its mechanism of action are warranted.

Recommended Mechanistic Studies:

-

Cell Membrane Permeability Assay: Utilize fluorescent probes like propidium iodide, which can only enter cells with compromised membranes, to assess membrane damage.

-

Electron Microscopy: Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize morphological changes in microbial cells upon treatment with the compound.

-

Macromolecular Synthesis Inhibition: Investigate the effect of the compound on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial potential of 2-(2,4-Dimethoxyphenyl)ethanol. The proposed methodologies, rooted in established international standards, will ensure the generation of reliable and reproducible data. While the antimicrobial efficacy of this specific compound remains to be experimentally validated, its chemical structure holds promise. The insights gained from the proposed studies will be crucial in determining its potential as a lead compound for the development of new antimicrobial therapies in the ongoing battle against infectious diseases.

References

-

Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. (2016). PLoS ONE, 11(1), e0146349. [Link]

-

Bactericidal and virucidal activity of ethanol and povidone-iodine. (2020). Journal of Hospital Infection, 105(3), 541-547. [Link]

-

Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). (2017). PLoS ONE, 12(10), e0186375. [Link]

-

Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (2020). Pharmaceuticals, 13(7), 151. [Link]

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7), lxad144. [Link]

-

Antimicrobial Potential of Ethanol Extract from Some Plants Against Staphylococcus aureus and Pseudomonas aeruginosa. (2024). Journal of Pharmaceutical Sciences and Research, 16(1), 1-6. [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Cells & Materials, 41, 413-431. [Link]

-

A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (2021). Plants, 10(11), 2419. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). Molbank, 2018(4), M1016. [Link]

-

Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. (2013). Advanced Materials Research, 634-638, 1031-1034. [Link]

-

Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. (1978). Radioisotopes, 27(9), 527-529. [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (1999).

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (2003).

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

-

M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). CLSI. [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. [Link]

-

CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. [Link]

-

EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). Liofilchem. [Link]

-

Disc Diffusion Guide. (2024). YouTube. [Link]

-

Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2009). Clinical Microbiology and Infection, 15(6), 501-512. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). Journal of Clinical Microbiology, 45(8), 2735-2737. [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2010). Journal of Clinical Microbiology, 48(12), 4566-4568. [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2025). Molecules, 30(20), 4887. [Link]

-

Potent antimicrobial compounds with a pyridazine nucleus. (2023). Justia Patents. [Link]

- Thickened alcoholic antimicrobial compositions. (1987).

- Compounds with anti-inflammatory and immunosuppressive activities. (2000).

Sources

- 1. Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. testinglab.com [testinglab.com]

A Prospective Technical Guide to the Discovery and Isolation of 2-(2,4-Dimethoxyphenyl)ethanol from Natural Sources

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the prospective discovery and isolation of 2-(2,4-Dimethoxyphenyl)ethanol, a phenylethanoid compound not yet identified from natural sources. While its presence in nature is currently hypothetical, the structural similarities to known bioactive phenylpropanoids suggest its potential existence and significance. This document provides a roadmap for researchers, detailing plausible biosynthetic origins, targeted extraction and isolation methodologies, and rigorous analytical techniques for structural elucidation. By leveraging established principles of natural product chemistry, this guide serves as a foundational resource for the targeted discovery of novel compounds within this chemical class.

Introduction: The Case for a Yet-to-be-Discovered Natural Product

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, giving rise to a vast array of compounds with diverse biological activities.[1][2][3] Phenylethanoids, a subclass of phenylpropanoids, are of particular interest due to their frequent roles as antioxidants, anti-inflammatory agents, and signaling molecules. While numerous hydroxylated and methoxylated phenylethanols have been isolated from various plant species, 2-(2,4-Dimethoxyphenyl)ethanol remains, to date, a compound known primarily through chemical synthesis and as a moiety in more complex synthetic molecules.

This guide is predicated on the hypothesis that 2-(2,4-Dimethoxyphenyl)ethanol is a plausible yet undiscovered natural product. Its chemical structure is consistent with known biosynthetic transformations within the phenylpropanoid pathway. The discovery of this compound could offer a new molecular scaffold for drug development or a deeper understanding of plant biochemistry. This document, therefore, serves as a proactive, technically-grounded manual for its targeted discovery and isolation.

Biosynthetic Rationale and Hypothetical Natural Sources

The biosynthesis of phenylpropanoids originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.[1][2] A series of enzymatic reactions, including deamination, hydroxylation, and methylation, generate a wide variety of downstream products. The formation of a 2,4-dimethoxylated pattern on a phenyl ring is a known biological process.

Plausible Biosynthetic Route:

-

Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

Cinnamic acid undergoes hydroxylation at the C4 position to form p-coumaric acid .

-

A subsequent hydroxylation at the C2 position would yield 2,4-dihydroxycinnamic acid.

-

Sequential methylation by O-methyltransferases (OMTs) at the C2 and C4 hydroxyl groups would produce 2,4-dimethoxycinnamic acid.

-

The carboxylic acid side chain can then be reduced to an alcohol, forming 2-(2,4-dimethoxyphenyl)ethanol.

Given this plausible pathway, potential plant families to investigate for the presence of 2-(2,4-Dimethoxyphenyl)ethanol include those known to produce a variety of methoxylated phenylpropanoids, such as:

-

Zingiberaceae (Ginger family)

-

Piperaceae (Pepper family)

-

Apiaceae (Carrot family)

-

Lamiaceae (Mint family)

A thorough literature review of the metabolomic profiles of species within these families would be a prudent first step in selecting candidate organisms for screening.

A Strategic Workflow for Extraction and Isolation

The successful isolation of a target compound from a complex natural matrix hinges on a systematic and logical workflow. The following diagram and protocols outline a robust strategy for the extraction and purification of 2-(2,4-Dimethoxyphenyl)ethanol.

Caption: A generalized workflow for the isolation of 2-(2,4-Dimethoxyphenyl)ethanol.

Detailed Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

-

Preparation of Plant Material: Air-dry the selected plant material at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in methanol (or 95% ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation. Filter the mixture and repeat the extraction process twice more on the plant residue.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate.

-

Fraction Collection: Collect the n-hexane, ethyl acetate, and remaining aqueous fractions separately. Concentrate each fraction under reduced pressure. Based on the polarity of 2-(2,4-Dimethoxyphenyl)ethanol, it is expected to be enriched in the ethyl acetate fraction .

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Procedure: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the packed column. Elute the column with the mobile phase gradient.

-

-

Fraction Monitoring: Collect fractions of a consistent volume and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to the expected polarity of the target compound. Concentrate the pooled fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

-

Detection: UV detector set at a wavelength determined from the UV-Vis spectrum of the partially purified fraction (likely around 275 nm).

-

Procedure: Inject the concentrated, pooled fractions from the column chromatography step onto the Prep-HPLC system to isolate the pure compound.

-

Structural Elucidation: Identifying the Target

Once a pure compound is isolated, its structure must be unequivocally determined using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic characteristics for 2-(2,4-Dimethoxyphenyl)ethanol based on its chemical structure and data from analogous compounds.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (likely in the range of δ 6.4-7.2 ppm). Two methoxy group singlets (around δ 3.8 ppm). Two methylene groups as triplets adjacent to the aromatic ring and the hydroxyl group (around δ 2.8 and 3.8 ppm, respectively). A hydroxyl proton signal (variable, can be confirmed by D₂O exchange). |

| ¹³C NMR | Signals for eight distinct carbon atoms: two methoxy carbons (around δ 55 ppm), two aliphatic carbons, and six aromatic carbons (four substituted, two unsubstituted). The chemical shifts of the aromatic carbons will be influenced by the positions of the methoxy groups. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) at m/z 182. A prominent fragment ion at m/z 151 resulting from benzylic cleavage (loss of -CH₂OH). Other fragments corresponding to the loss of methoxy groups or parts of the ethyl alcohol chain. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch). C-H stretching vibrations for aromatic and aliphatic protons. C=C stretching vibrations for the aromatic ring (around 1500-1600 cm⁻¹). Strong C-O stretching vibrations for the methoxy groups and the alcohol (around 1030-1250 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted benzene ring, likely around 220 nm and 275 nm. |

Data Interpretation Rationale:

-

NMR: The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of the substituents on the benzene ring and standard values for the ethyl alcohol side chain.[4] Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be crucial for confirming the connectivity of the protons and carbons.

-

MS: The fragmentation pattern of phenylethyl alcohols is well-documented and typically involves cleavage at the benzylic position, which is the bond between the aromatic ring and the ethyl side chain.[5][6][7]

-

IR: The presence of the hydroxyl and methoxy functional groups will give rise to characteristic and strong absorption bands.[7]

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit prospective, framework for the discovery and isolation of 2-(2,4-Dimethoxyphenyl)ethanol from natural sources. By combining biosynthetic reasoning with established, robust methodologies for extraction, purification, and structural elucidation, this document equips researchers with the necessary tools to embark on a targeted search for this novel natural product. The successful isolation and characterization of 2-(2,4-Dimethoxyphenyl)ethanol would not only be a novel contribution to the field of natural product chemistry but could also unveil a new molecule with potential applications in medicine and other industries.

References

-

Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. (2021, November 7). YouTube. [Link]

- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., Jahurul, M. H. A., Ghafoor, K., Norulaini, N. A. N., & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426–436.

-

Dong, N., & Lin, H. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14, 1240315. [Link]

-

PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.

-

Stroppa, P., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. [Link]

-

Rahim, M. A. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14. [Link]

-

Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

-

PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemistNATE. (2015, August 11). Draw the NMR Spectrum of ethanol. YouTube. [Link]

-

Ball, D. R., et al. (1998). Initial reactions in anaerobic ethylbenzene oxidation by a denitrifying bacterium, strain EB1. Applied and Environmental Microbiology, 64(9), 3432-3438. [Link]

-

Jahromi, M. F. (2019). Extraction Techniques of Phenolic Compounds from Plants. ResearchGate. [Link]

- Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation–how to get from biological material to pure compounds.

-

Jiang, W., et al. (2017). Biosynthesis and Regulation of Phenylpropanoids in Plants. Critical Reviews in Plant Sciences, 36(5-6), 257-285. [Link]

-

Wikipedia contributors. (2023, December 19). Phenylpropanoid. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, December 29). 2C-B. In Wikipedia, The Free Encyclopedia. [Link]

-

The Royal Society of Chemistry. (2013). Supporting information for Asymmetric transfer hydrogenation of ketones with recoverable and reusable catalysts. [Link]

-

Laib, A., et al. (2023). Workflow for Gene Overexpression and Phenotypic Characterisation in Taraxacum kok-saghyz. Plants, 12(22), 3871. [Link]

- Grieshop, C. M., & Fahey, G. C., Jr. (2004). Process for isolating phenolic compounds. U.S.

-

Widhalm, J. R., & Dudareva, N. (2015). Biosynthesis, emission, and regulation of plant phenylpropanoid and benzenoid volatiles. Current Opinion in Plant Biology, 24, 10-18. [Link]

-

Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (n.d.). VBSPU. [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2023, January 3). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. [Link]

-

Al-Khayri, J. M., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(20), 7056. [Link]

-

Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(18), 3057-3083. [Link]

-

Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Fragmentation of 1- and 2-phenylethanol-1. Organic Mass Spectrometry, 1(3), 365-375. [Link]

Sources

- 1. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 2. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 2-(2,4-Dimethoxyphenyl)ethanol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,4-dimethoxyphenyl)ethanol via the chemoselective reduction of 2',4'-dimethoxyacetophenone. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. This guide is designed to be a self-validating system, enabling researchers to confidently reproduce this synthesis and adapt it for their specific research needs.

Introduction: The Significance of 2-(2,4-Dimethoxyphenyl)ethanol

2-(2,4-Dimethoxyphenyl)ethanol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its substituted phenylethanol scaffold is a common motif in natural products and synthetic compounds with a wide range of therapeutic activities. For instance, derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents.[1][2] The dimethoxy substitution pattern on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a key component in medicinal chemistry for lead optimization.

The reduction of the corresponding acetophenone is a common and efficient route to access this alcohol. However, achieving high purity and yield requires a careful selection of reagents and a thorough understanding of the reaction mechanism and potential side reactions. This application note will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this transformation.

Chemical Theory and Mechanism

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride is a popular choice for this reaction due to its excellent functional group tolerance; it selectively reduces aldehydes and ketones without affecting other reducible groups like esters, amides, or nitro groups under standard conditions.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetophenone. The resulting alkoxide is then protonated during the workup step to yield the final alcohol product.

Mechanism of Ketone Reduction by Sodium Borohydride:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion from the sodium borohydride on the carbonyl carbon of 2',4'-dimethoxyacetophenone. This step is the rate-determining step of the reaction.

-

Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.

-

Protonation: In the final workup step, the addition of a protic solvent (like water or dilute acid) protonates the alkoxide, yielding the desired 2-(2,4-dimethoxyphenyl)ethanol and inorganic boron salts.

The stoichiometry of the reaction, in theory, suggests that one mole of sodium borohydride can reduce four moles of the ketone.[3] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion of the starting material.

Experimental Protocol

This protocol is designed for the synthesis of 2-(2,4-dimethoxyphenyl)ethanol on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2',4'-Dimethoxyacetophenone | ≥98% | Sigma-Aldrich | Starting material. |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing agent. Handle with care, as it is water-reactive.[4] |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For Thin Layer Chromatography. |

| Hexane | ACS Grade | Fisher Scientific | For Thin Layer Chromatography. |

| Silica Gel 60 F₂₅₄ TLC Plates | - | Merck | For reaction monitoring. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Erlenmeyer flasks

-

TLC tank and UV lamp

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-(2,4-dimethoxyphenyl)ethanol.

Step-by-Step Protocol:

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (11.1 mmol) of 2',4'-dimethoxyacetophenone in 25 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing it to cool to 0°C. Maintaining a low temperature is crucial to control the exothermic reaction.[5]

-

Addition of Reducing Agent: To the cooled solution, slowly add 0.52 g (13.9 mmol, 1.25 equivalents) of sodium borohydride in small portions over 10 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-20 minutes.[3][6]

-

TLC System: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a suitable mobile phase.

-

Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (ketone) will be less polar and have a higher Rf value than the product (alcohol). The reaction is complete when the spot corresponding to the starting material has disappeared.

-

-

Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 10 mL of deionized water. This will decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Wash the combined organic layers with 30 mL of saturated sodium bicarbonate solution to remove any acidic byproducts, followed by 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent evaporated to yield 2-(2,4-dimethoxyphenyl)ethanol as a colorless oil or a low-melting solid.

Characterization

The identity and purity of the synthesized 2-(2,4-dimethoxyphenyl)ethanol should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is a powerful tool for structural confirmation. Expected chemical shifts (δ) are approximately:

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration.

-

Two singlets for the two methoxy groups (-OCH₃) around 3.8 ppm.

-

A triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH) around 3.8 ppm.

-

A triplet for the other methylene group (-CH₂Ar) around 2.8 ppm.

-

Multiplets in the aromatic region (around 6.4-7.1 ppm) corresponding to the three protons on the dimethoxy-substituted benzene ring.

-

-

¹³C NMR (in CDCl₃): The carbon NMR will show distinct peaks for each unique carbon atom in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol functional group. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1670 cm⁻¹) is also a key indicator of a successful reaction.

Safety and Handling

-

Sodium Borohydride: This reagent is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acids.[4] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Organic Solvents: Methanol, dichloromethane, ethyl acetate, and hexane are flammable and/or toxic. All handling of these solvents should be done in a fume hood.

Conclusion

The reduction of 2',4'-dimethoxyacetophenone with sodium borohydride is a reliable and efficient method for the synthesis of 2-(2,4-dimethoxyphenyl)ethanol. By carefully controlling the reaction conditions and monitoring its progress, high yields of the pure product can be consistently achieved. The detailed protocol and analytical guidance provided in this application note will enable researchers to successfully perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

- EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)

-

SYNTHESIS BIOLOGICAL EVALUATION AND THEORETICAL SUDIES OF 2- (2,4-DIMETHOXYPHENYL) -4,5-DIHYDRO-1H- IMIDAZOLE DEREVATIVES. (URL: [Link])

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL: [Link])

-

Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory. (URL: [Link])

-

Supporting Information Facile Preparation of N-Doped Graphitic Carbon Encapsulated Nickel Catalysts for Transfer hydrogenolysis. (URL: [Link])

-

Sodium borohydride - Standard Operating Procedure. (URL: [Link])

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (URL: [Link])

- CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google P

- US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google P

-

Synthesis Biological Evaluation and Theoretical Sudies of 2-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1h-Imidazole Derevatives - ResearchGate. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. rsc.org [rsc.org]

Application Note: High-Purity Isolation of 2-(2,4-Dimethoxyphenyl)ethanol using Optimized Silica Gel Column Chromatography

Introduction:

2-(2,4-Dimethoxyphenyl)ethanol is a key aromatic alcohol intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its precise molecular structure, featuring a hydroxyl group and two methoxy substituents on the phenyl ring, imparts a moderate polarity that is crucial for its reactivity and biological activity. Achieving high purity of this compound is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields, and compromised biological efficacy in downstream applications. This application note provides a comprehensive, field-proven protocol for the purification of 2-(2,4-Dimethoxyphenyl)ethanol utilizing normal-phase column chromatography. The methodology is designed to be robust and reproducible, ensuring the isolation of the target compound with excellent purity.

The Strategic Imperative for Chromatographic Purification

The synthesis of 2-(2,4-Dimethoxyphenyl)ethanol, whether through Grignard reactions with 2,4-dimethoxybenzyl halides or the reduction of 2,4-dimethoxyphenylacetic acid derivatives, can often result in a crude product contaminated with various byproducts. Common impurities may include unreacted starting materials, homocoupling products (such as biphenyl derivatives from Grignard routes), and other structurally related compounds.[1] Given the subtle differences in polarity between the target molecule and these potential impurities, a high-resolution separation technique is indispensable.

Column chromatography, a cornerstone of purification in organic synthesis, offers a reliable and scalable solution.[2] By exploiting the differential partitioning of compounds between a stationary phase and a mobile phase, this technique allows for the effective separation of the desired product from contaminants. The selection of an appropriate stationary and mobile phase is critical for achieving optimal separation.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, a technique ideally suited for the purification of moderately polar organic compounds. In this mode, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase. The separation is governed by the principle of "like attracts like"; more polar compounds will have a stronger affinity for the polar silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. 2-(2,4-Dimethoxyphenyl)ethanol, with its hydroxyl and methoxy groups, exhibits sufficient polarity to interact with the silica gel, allowing for its separation from less polar impurities.

Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC) Analysis

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC serves as a rapid and small-scale analytical tool to screen various solvent systems and predict the separation achievable on a column. The goal is to identify a solvent mixture that provides a retention factor (Rf) for the target compound in the range of 0.2 to 0.4. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.

Experimental Protocol: TLC Analysis

-

Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

-

Spotting: Dissolve a small amount of the crude 2-(2,4-Dimethoxyphenyl)ethanol in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

-

Developing Chamber: Prepare a developing chamber (a covered beaker or jar) containing a small amount of the chosen solvent system. Line the chamber with filter paper to ensure a saturated atmosphere.

-

Elution: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since 2-(2,4-Dimethoxyphenyl)ethanol is an aromatic compound, it can often be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[3] For enhanced visualization, especially for non-UV active impurities, staining with a potassium permanganate (KMnO4) solution can be effective for detecting the alcohol functional group.[4]

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Optimization: Systematically vary the ratio of the non-polar to polar solvent in the mobile phase until the Rf of the target compound is within the optimal range of 0.2-0.4, and good separation from all impurity spots is observed. A common starting point for aromatic alcohols is a mixture of hexane and ethyl acetate.

Column Chromatography Protocol for the Purification of 2-(2,4-Dimethoxyphenyl)ethanol

This protocol is designed for the purification of approximately 1-2 grams of crude product. The dimensions of the column and the amount of silica gel should be scaled accordingly for different quantities.

Materials and Reagents:

-

Crude 2-(2,4-Dimethoxyphenyl)ethanol

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate

-

Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

-

Cotton or glass wool

-

Sand (acid-washed)

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp and/or potassium permanganate stain

Step-by-Step Methodology:

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.

-

-

Packing the Column (Slurry Method):

-